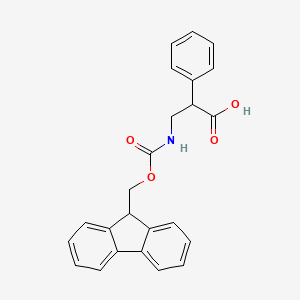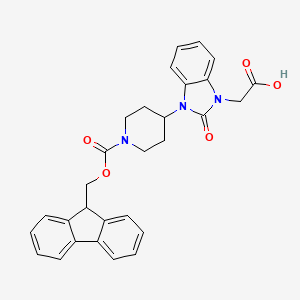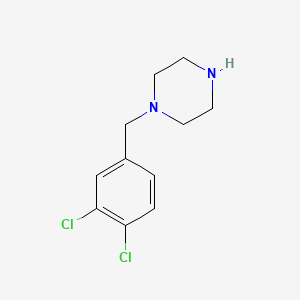
1-(3,4-二氯苄基)哌嗪
描述
1-(3,4-Dichlorobenzyl)piperazine is a useful research compound. Its molecular formula is C11H14Cl2N2 and its molecular weight is 245.14 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3,4-Dichlorobenzyl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3,4-Dichlorobenzyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dichlorobenzyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
哌嗪衍生物作为抗糖尿病化合物
哌嗪衍生物,包括与 1-(3,4-二氯苄基)哌嗪类似的衍生物,已被确认为新型抗糖尿病化合物。研究表明,这些化合物可以显着改善葡萄糖耐量,而没有任何副作用或低血糖效应。一种这样的化合物,1-甲基-4-(2', 4'-二氯苄基)-2-(4',5'-二氢-1'H-咪唑-2'-基)哌嗪,在大鼠模型中显示出有效的抗糖尿病活性,其作用机制是增加胰岛素分泌 (Le Bihan et al., 1999).
哌嗪衍生物在中枢药理学应用中
哌嗪衍生物参与单胺通路激活,促成了它们的中枢药理活性。这些活性包括潜在的抗精神病、抗抑郁和抗焦虑作用。值得注意的是,苄基哌嗪是哌嗪衍生物的原型,以其兴奋和欣快作用而闻名 (Brito et al., 2018).
癌细胞细胞毒性
一些与 1-(3,4-二氯苄基)哌嗪在结构上相似的 1-(4-取代苯甲酰)-4-(4-氯苯苄基)哌嗪衍生物已显示出对各种癌细胞系具有显着的细胞生长抑制活性。这些化合物表现出时间依赖性的细胞毒性,表明它们的长期稳定性和作为癌症治疗剂的潜力 (Yarim et al., 2012).
新型抗菌剂的开发
哌嗪衍生物因其抗菌和抗真菌潜力而受到探索。对多种哌嗪衍生物的研究显示出对抗金黄色葡萄球菌和大肠杆菌等细菌菌株以及白色念珠菌等真菌菌株的有希望的结果。研究表明,这些化合物可用于克服微生物对药物的耐药性 (Patil et al., 2019).
治疗变应性鼻炎的潜力
一种 1,4-二取代哌嗪衍生物已被确定为 H3 拮抗剂,在治疗炎症性疾病,特别是变应性鼻炎方面具有潜在用途。这项研究表明,此类化合物可能有效控制与过敏反应相关的症状 (Norman, 2007).
作用机制
Target of Action
The primary target of 1-(3,4-Dichlorobenzyl)piperazine is the GABA receptor . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
1-(3,4-Dichlorobenzyl)piperazine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the worm .
Biochemical Pathways
The biochemical pathways affected by 1-(3,4-Dichlorobenzyl)piperazine are those involving GABA. By acting as an agonist at the GABA receptor, 1-(3,4-Dichlorobenzyl)piperazine enhances the effect of GABA, leading to increased inhibitory effects within the nervous system .
Pharmacokinetics
Given its molecular weight of 24515 , it is likely that it follows similar pharmacokinetic principles as other small molecules.
Result of Action
The molecular and cellular effects of 1-(3,4-Dichlorobenzyl)piperazine’s action are primarily related to its impact on GABA receptors. By acting as an agonist, it enhances the inhibitory effects of GABA in the nervous system . This can lead to various physiological effects, depending on the specific context and location of these receptors in the body.
生化分析
Biochemical Properties
1-(3,4-Dichlorobenzyl)piperazine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .
Cellular Effects
The effects of 1-(3,4-Dichlorobenzyl)piperazine on various cell types and cellular processes are profound. It can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been shown to modulate the activity of G-protein coupled receptors, which play a crucial role in transmitting signals from the cell surface to the interior . This modulation can result in altered cellular responses, including changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 1-(3,4-Dichlorobenzyl)piperazine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting the biochemical pathways in which the enzyme is involved . Additionally, 1-(3,4-Dichlorobenzyl)piperazine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3,4-Dichlorobenzyl)piperazine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(3,4-Dichlorobenzyl)piperazine remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which may be reversible or irreversible depending on the duration and concentration of exposure.
Dosage Effects in Animal Models
The effects of 1-(3,4-Dichlorobenzyl)piperazine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response . At high doses, toxic or adverse effects may occur, including disruptions in normal cellular function and potential organ damage.
Metabolic Pathways
1-(3,4-Dichlorobenzyl)piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of specific metabolites . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other biochemical substances.
Transport and Distribution
Within cells and tissues, 1-(3,4-Dichlorobenzyl)piperazine is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of 1-(3,4-Dichlorobenzyl)piperazine is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes.
属性
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2/c12-10-2-1-9(7-11(10)13)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDSYXGJCWKNFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374155 | |
| Record name | 1-(3,4-Dichlorobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55513-17-2 | |
| Record name | 1-(3,4-Dichlorobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,4-Dichlorobenzyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
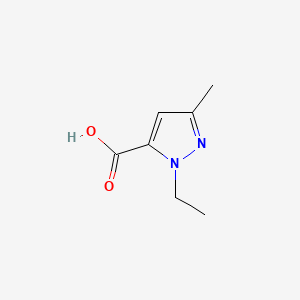

![1-[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B1349844.png)

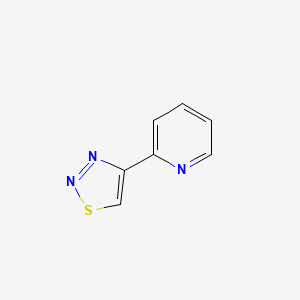
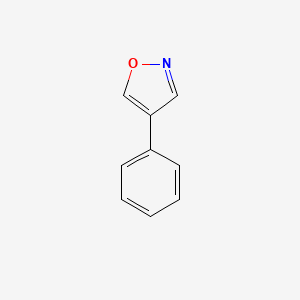
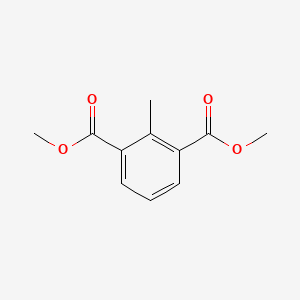

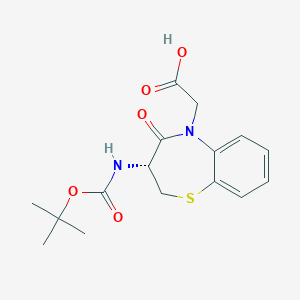

![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-YL)propanoic acid](/img/structure/B1349863.png)
